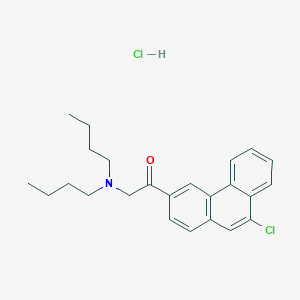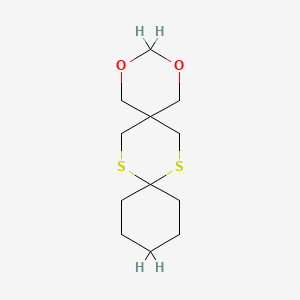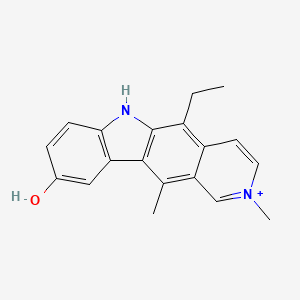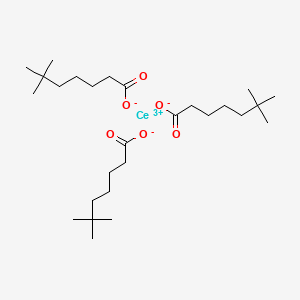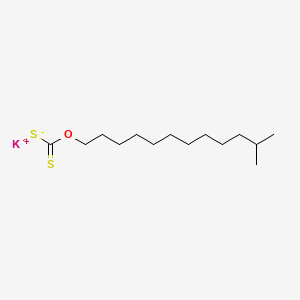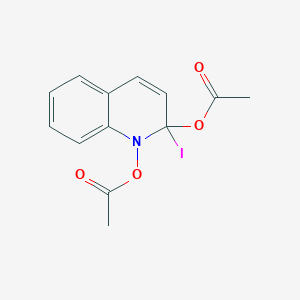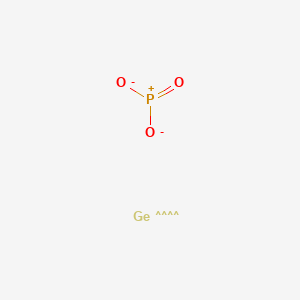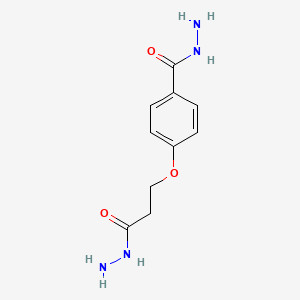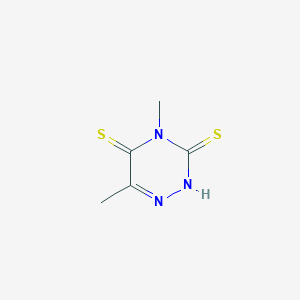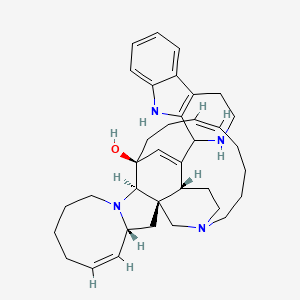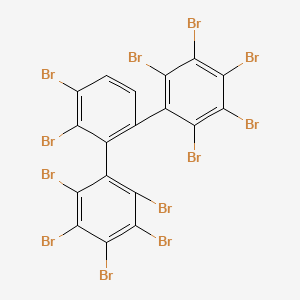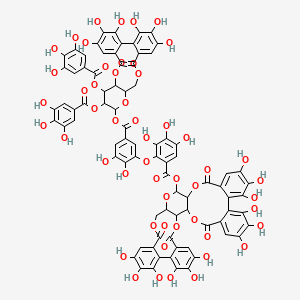
Bis(dimethyldithiocarbamato)tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dimethyldithiocarbamato)tin is an organotin compound with the chemical formula C6H12N2S4Sn. It is a coordination complex where the tin atom is bonded to two dimethyldithiocarbamate ligands. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Bis(dimethyldithiocarbamato)tin can be synthesized through the reaction of dimethyldithiocarbamate with a tin(IV) chloride precursor. The reaction typically involves mixing an aqueous solution of dimethyldithiocarbamate with a solution of tin(IV) chloride under controlled conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Bis(dimethyldithiocarbamato)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of tin.
Substitution: The dimethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
科学研究应用
Bis(dimethyldithiocarbamato)tin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism by which bis(dimethyldithiocarbamato)tin exerts its effects involves the interaction of the tin center with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The dimethyldithiocarbamate ligands play a crucial role in stabilizing the tin center and facilitating these interactions.
相似化合物的比较
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Copper bis(dimethyldithiocarbamate): Used in agriculture as a fungicide and in various industrial applications.
Uniqueness
Bis(dimethyldithiocarbamato)tin is unique due to its specific coordination chemistry and the stability provided by the dimethyldithiocarbamate ligands. This stability makes it particularly useful in applications where other similar compounds may not perform as well.
属性
CAS 编号 |
30051-58-2 |
|---|---|
分子式 |
C6H12N2S4Sn |
分子量 |
359.2 g/mol |
IUPAC 名称 |
bis(dimethylcarbamothioylsulfanyl)tin |
InChI |
InChI=1S/2C3H7NS2.Sn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI 键 |
RMIBVUQMSNVLQZ-UHFFFAOYSA-L |
规范 SMILES |
CN(C)C(=S)S[Sn]SC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


